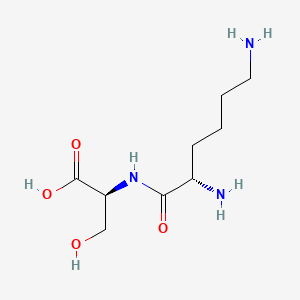
3'-Methylacetanilid
Übersicht
Beschreibung
3’-Methylacetanilide, also known as N-(3-methylphenyl)acetamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of acetanilide where a methyl group is substituted at the meta position of the phenyl ring. This compound is a white to light yellow crystalline solid and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
3’-Methylacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential anesthetic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that acetanilides, a class of compounds to which 3’-methylacetanilide belongs, are often involved in reactions with various enzymes and proteins .
Mode of Action
The mode of action of 3’-Methylacetanilide involves the formation of intermolecular hydrogen bonds . Molecules of 3’-Methylacetanilide are connected by a framework of intermolecular N-H…O hydrogen bonds, forming chains . This interaction with its targets can lead to various changes in the biochemical processes within the cell .
Biochemical Pathways
Given its structural similarity to other acetanilides, it’s plausible that it may influence pathways involving enzymatic reactions or protein interactions .
Pharmacokinetics
- Solubility : 3’-Methylacetanilide is freely soluble in alcohol and diethyl ether, and slightly soluble in water .
- Melting Point : The melting point of 3’-Methylacetanilide is 65-67 °C (lit.) .
- Boiling Point : The boiling point of 3’-Methylacetanilide is 303 °C (lit.) .
These properties can influence the bioavailability of the compound, as solubility can affect absorption and distribution, and the boiling and melting points can provide information about the compound’s stability .
Result of Action
The formation of intermolecular hydrogen bonds can potentially influence the structure and function of target molecules, leading to changes at the cellular level .
Action Environment
The action of 3’-Methylacetanilide can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol or diethyl ether environments compared to aqueous environments . Additionally, its stability, as indicated by its boiling and melting points, suggests that it may be stable under a wide range of temperatures .
Biochemische Analyse
Biochemical Properties
3’-Methylacetanilide plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds. It interacts with enzymes, proteins, and other biomolecules through its amide group. The compound’s ability to form hydrogen bonds with other molecules makes it a valuable intermediate in organic synthesis and biochemical studies . For instance, it can interact with enzymes that catalyze amide bond formation or hydrolysis, influencing the reaction rates and outcomes.
Cellular Effects
3’-Methylacetanilide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, 3’-Methylacetanilide can impact cell signaling by interacting with receptors or signaling molecules, leading to downstream effects on cellular activities.
Molecular Mechanism
At the molecular level, 3’-Methylacetanilide exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s amide group allows it to form stable complexes with enzymes, potentially inhibiting their activity by blocking the active site or altering the enzyme’s conformation . Additionally, 3’-Methylacetanilide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methylacetanilide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong oxidizing agents . Long-term studies have shown that 3’-Methylacetanilide can have sustained effects on cellular functions, with some effects becoming more pronounced over time as the compound accumulates within cells or tissues.
Dosage Effects in Animal Models
The effects of 3’-Methylacetanilide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, 3’-Methylacetanilide can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
3’-Methylacetanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving amide bond hydrolysis, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the levels of metabolites within the cell, affecting overall metabolic flux and cellular homeostasis.
Transport and Distribution
Within cells and tissues, 3’-Methylacetanilide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3’-Methylacetanilide can bind to proteins or other biomolecules, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3’-Methylacetanilide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3’-Methylacetanilide may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes depending on its localization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Methylacetanilide can be synthesized through the acetylation of 3-methylaniline (m-toluidine) with acetic anhydride. The reaction is typically carried out in a fume hood due to its exothermic nature. The procedure involves adding acetic anhydride to 3-methylaniline and stirring the mixture. The reaction mixture is then poured onto water/ice to precipitate the product, which is collected by vacuum filtration .
Industrial Production Methods: In industrial settings, the synthesis of 3’-Methylacetanilide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization from solvents such as ethanol or water.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methylacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Nitro-3’-methylacetanilide.
Reduction: 3-methylacetanilide amine.
Substitution: 3’-Nitro-3’-methylacetanilide, 3’-Bromo-3’-methylacetanilide.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: The parent compound, used as a precursor in the synthesis of various derivatives.
4’-Methylacetanilide: A positional isomer with the methyl group at the para position.
2’-Methylacetanilide: Another positional isomer with the methyl group at the ortho position.
Uniqueness: 3’-Methylacetanilide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMHSXDYCFOZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024412 | |
| Record name | N-Acetyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-m-toluidine is a white solid. (NTP, 1992) | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
577 °F at 760 mmHg (NTP, 1992) | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.141 at 59 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
537-92-8 | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-(3-Methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Acetotoluide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Methylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-methylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-ACETOTOLUIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY86R0888B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149.9 °F (NTP, 1992) | |
| Record name | N-ACETYL-M-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3'-methylacetanilide?
A1: 3'-Methylacetanilide, also known as N-(m-tolyl)acetamide, possesses the following structural characteristics:
Q2: Can you describe the crystal structure of 3'-methylacetanilide?
A2: 3'-Methylacetanilide molecules within the crystal lattice are connected through intermolecular N-H...O hydrogen bonds, forming chains that align with the crystallographic b axis. These chains exhibit a graph-set description of C(4). []
Q3: How does the crystal structure of 3'-methylacetanilide relate to its infrared (IR) spectrum?
A3: The arrangement of molecules and hydrogen bonding patterns within the crystal structure directly influence the vibrational frequencies observed in the IR spectrum of 3'-methylacetanilide. Analyzing the crystal structure helps interpret and understand the features present in the IR spectra, particularly those associated with hydrogen bonding interactions. []
Q4: Has 3'-methylacetanilide been investigated as a substrate for studying metabolic processes?
A4: Yes, 3'-methylacetanilide has been used as a model compound to investigate aryl hydroxylation, a crucial metabolic reaction. Researchers have studied the retention of tritium during the enzymatic hydroxylation of 3'-methylacetanilide labeled with tritium at specific positions. This research has provided valuable insights into the mechanism of aryl hydroxylation and the phenomenon known as the NIH shift. [, , , ]
Q5: What is the NIH shift and how has 3'-methylacetanilide contributed to its understanding?
A5: The NIH shift refers to the intramolecular migration of a hydrogen atom during aromatic hydroxylation reactions catalyzed by enzymes like cytochrome P450. Studies using 3'-methylacetanilide labeled with tritium at specific positions have demonstrated that the NIH shift also occurs during the metabolism of this compound. This finding has deepened our understanding of the mechanism of aryl hydroxylation and its significance in drug metabolism. [, ]
Q6: Are there any studies exploring the impact of deuterium substitution on the properties of 3'-methylacetanilide?
A6: Yes, researchers have investigated the isotopic recognition mechanism in hydrogen-bonded crystals of 3'-methylacetanilide and its isomer, 4-methylacetanilide, by examining the effects of deuterium substitution. This research sheds light on the subtle but crucial role of isotopic substitution in influencing the structural and energetic properties of these compounds. []
Q7: Have there been any investigations into the regioselectivity of electrophilic aromatic substitution reactions on 3'-methylacetanilide?
A7: Yes, studies have examined the regioselectivity of nitration reactions on 3'-methylacetanilide and its derivatives. These studies have explored the influence of protecting groups, such as acetyl and succinimidyl groups, on the regiochemical outcome of nitration. The results provide insights into the interplay of electronic and steric factors governing the regioselectivity of electrophilic aromatic substitution reactions. []
Q8: Has 3'-methylacetanilide been used to study the impact of cyclodextrins on chemical reactions?
A8: Yes, researchers have explored the use of cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, as molecular reactors to influence the regioselectivity of electrophilic aromatic bromination reactions on 3'-methylacetanilide. The results highlight the potential of cyclodextrins to modify reaction pathways and enhance the selectivity of chemical transformations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)









